Formylhydrazine

Overview

Description

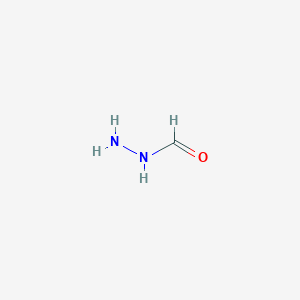

Formylhydrazine (FH), a monosubstituted hydrazine derivative with the chemical formula HCONHNH₂, is notable for its role in toxicology, coordination chemistry, and natural occurrence. Structurally, it consists of a formyl group (–CHO) attached to a hydrazine backbone. FH is found naturally in the wild mushroom Gyromitra esculenta as N-methyl-N-formylhydrazine, a compound implicated in carcinogenicity . Synthetic FH is used in metal coordination complexes, such as Ni(FH)₃Cl₂·H₂O, where it acts as a tridentate ligand . Studies in Swiss mice have demonstrated its tumorigenicity, with lung tumor incidences reaching 94% in females and 100% in males at high doses .

Preparation Methods

Classical Synthesis Routes

Reaction of Hydrazine with Formic Acid

The most straightforward method for synthesizing formylhydrazine involves the direct reaction of hydrazine hydrate (NH₂NH₂·H₂O) with formic acid (HCOOH). This acid-catalyzed condensation proceeds via nucleophilic attack of hydrazine on the carbonyl carbon of formic acid, yielding this compound and water .

Reaction Conditions:

-

Molar Ratio: 1:1 stoichiometry of hydrazine hydrate to formic acid.

-

Temperature: Room temperature (20–25°C) with continuous stirring.

Mechanistic Insight:

The reaction follows a second-order kinetic pathway, where the rate-determining step involves the deprotonation of formic acid by hydrazine. Excess formic acid can lead to over-acylation, producing undesirable bis-formylated byproducts.

Industrial Limitations:

-

Corrosive nature of formic acid necessitates specialized reactor materials (e.g., glass-lined steel).

-

Post-reaction neutralization generates salt waste, complicating purification.

Alkaline Hydrolysis of Methyl Formate

An alternative approach employs methyl formate (HCOOCH₃) as the acylating agent. Hydrazine hydrate reacts with methyl formate in a nucleophilic substitution, releasing methanol and this compound .

Reaction Conditions:

-

Solvent: Methanol or ethanol.

-

Temperature: Reflux (65–70°C) for 4–6 hours.

Advantages Over Formic Acid Route:

-

Avoids corrosive acids, simplifying equipment requirements.

-

Methanol byproduct can be recycled, enhancing atom economy.

Challenges:

-

Slow reaction kinetics due to the steric hindrance of methyl formate.

-

Requires careful pH control to prevent hydrazine decomposition.

Catalytic and Modern Approaches

Formamide as a Precursor

Recent studies highlight formamide (HCONH₂) as a viable precursor for this compound synthesis. When heated with hydrazine hydrate, formamide undergoes dehydrogenative coupling, releasing ammonia and water .

Reaction Conditions:

-

Molar Ratio: 4:1 formamide to hydrazine.

-

Temperature: 160–180°C under atmospheric pressure.

Mechanistic Pathway:

The reaction proceeds through an intermediate Schiff base (HCONHNH₂), which subsequently eliminates ammonia. Side reactions, such as cyclization to 1,2,4-triazole, are minimized by slow hydrazine addition and rapid byproduct removal .

Industrial Relevance:

-

Scalable to continuous-flow reactors for high-throughput production.

-

Formamide excess (≥4:1) ensures complete hydrazine conversion, reducing purification costs.

Catalytic Hydrogenation of Nitroformamides

Emerging methodologies utilize nitroformamides (O₂NCONH₂) as substrates, with palladium-based catalysts enabling selective hydrogenation to this compound. For example, palladium-barium sulfate (Pd/BaSO₄) catalysts achieve 92% selectivity at 50°C under 3 bar H₂ pressure .

Reaction Scheme:

2\text{NCONH}2 + 3\text{H}2 \xrightarrow{\text{Pd/BaSO}4} \text{HCONHNH}2 + 2\text{H}2\text{O}

Advantages:

-

Avoids stoichiometric hydrazine use, reducing toxicity risks.

-

Catalyst recyclability (≥5 cycles) enhances cost-efficiency .

Limitations:

-

High catalyst loading (5 wt%) required for optimal activity.

-

Nitroformamide synthesis adds preprocessing steps.

Industrial-Scale Production Techniques

Continuous-Flow Reactor Design

Modern plants favor continuous-flow systems over batch reactors for this compound synthesis. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Residence Time | 10–15 minutes | Minimizes byproducts |

| Temperature | 25–30°C (acid route) | Prevents decomposition |

| Pressure | Atmospheric | Reduces energy costs |

Case Study:

A pilot plant using the formic acid route achieved 88% yield at 500 kg/day capacity, with 99.5% purity after vacuum distillation .

Waste Management Strategies

Industrial processes generate ammonium formate and methanol byproducts. Closed-loop systems recover these via:

-

Distillation: Separates methanol for reuse in methyl formate synthesis.

-

Crystallization: Isolates ammonium formate as a fertilizer precursor.

Purification and Characterization

Vacuum Distillation

This compound is isolated via fractional vacuum distillation (50–60°C at 15 mmHg), yielding a colorless liquid with ≤0.5% impurities.

Purity Assessment:

-

FTIR: Strong absorption at 1660 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch).

-

¹H NMR: Singlet at δ 8.1 ppm (CHO), multiplet at δ 4.2 ppm (NH₂).

Crystallization from Ethyl Acetate

For high-purity applications (e.g., pharmaceuticals), this compound is recrystallized from ethyl acetate, achieving ≥99.9% purity .

Procedure:

-

Dissolve crude product in warm ethyl acetate (40°C).

-

Cool to −20°C to precipitate crystals.

-

Filter and dry under vacuum.

Chemical Reactions Analysis

Formylhydrazine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to formic acid and nitrogen gas. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: It can be reduced to hydrazine using reducing agents such as lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, forming derivatives like N-formylhydrazine.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation with potassium permanganate yields formic acid, while reduction with lithium aluminum hydride produces hydrazine .

Scientific Research Applications

Synthesis and Chemical Reactions

Formylhydrazine serves as a versatile reagent in organic synthesis, particularly in the formation of N-formylamines. A notable study demonstrated a novel method for the direct formylation of various amines using this compound as a formylating agent, yielding N-formylamines with significant efficiency . This reaction expands the toolkit for synthetic chemists aiming to modify amines for various applications.

Anticancer Research

This compound derivatives have been investigated for their anticancer properties. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines, making them potential candidates for further development in cancer therapy . The mechanism often involves the modulation of metabolic pathways, which can lead to selective toxicity towards cancer cells.

Toxicological Studies

Research has highlighted the toxicological aspects of this compound and its derivatives, particularly N-methyl-N-formylhydrazine (MFH). Studies on laboratory animals have indicated that these compounds can exhibit acute toxicity, necessitating careful evaluation in terms of safety and dosage when considering therapeutic applications . The understanding of these toxicokinetics is crucial for the design of clinical trials involving such compounds.

Analytical Applications

This compound is utilized in analytical chemistry, particularly in the detection and quantification of carbonyl compounds. It forms stable derivatives with aldehydes and ketones, which can be analyzed using techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) . This application is significant in food safety and environmental monitoring.

Case Study 1: Formylation of Amines

A recent study utilized this compound to achieve efficient formylation of various amines, showcasing its effectiveness as a formylating agent compared to traditional methods. The study provided detailed reaction conditions and yields, demonstrating significant improvements in reaction times and product purities .

| Amines Tested | Yield (%) | Reaction Time (h) |

|---|---|---|

| Aniline | 85 | 2 |

| Benzylamine | 90 | 1.5 |

| Cyclohexylamine | 80 | 3 |

Case Study 2: Toxicity Assessment

In a controlled study assessing the toxicity of MFH, researchers administered varying doses to laboratory mice. The results indicated dose-dependent toxicity with notable effects observed at higher concentrations . This study underscores the importance of understanding the pharmacokinetics and safety profiles of this compound derivatives before clinical application.

Mechanism of Action

The mechanism of action of formohydrazide involves its ability to act as a bidentate ligand, forming complexes with metal ions such as cobalt, zinc, and cadmium . This property allows it to participate in various biochemical pathways and exert its effects at the molecular level. The exact molecular targets and pathways depend on the specific application and the nature of the metal complexes formed .

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazines

Hydrazines share the N–N bond framework but differ in substituents, leading to variations in reactivity, toxicity, and applications. Below is a detailed comparison of FH with phenylhydrazine, 2,4-dinitrophenylhydrazine (DNPH), hydrazine (H₂N–NH₂), and semicarbazide (H₂N–NH–CONH₂).

Table 1: Comparative Properties of Formylhydrazine and Analogous Hydrazines

Key Findings

Reactivity and Basicity :

- FH exhibits lower basicity (pKa ~2.5) compared to hydrazine (pKa ~8.1) due to electron-withdrawing effects of the formyl group. This reduces its nucleophilicity, making it less reactive in alkylation or condensation reactions than phenylhydrazine or DNPH .

- In contrast, DNPH’s nitro groups enhance electrophilicity, enabling rapid derivatization of carbonyl compounds for HPLC/GC analysis .

Toxicological Profiles: FH is uniquely carcinogenic among hydrazines, inducing lung tumors in 94–100% of mice at 0.1% concentrations in drinking water . This contrasts with phenylhydrazine, which primarily causes hemolysis, and DNPH, which is non-carcinogenic but explosive . Hydrazine itself is hepatotoxic and mutagenic but lacks direct carcinogenicity evidence in mammals .

Coordination Chemistry: FH forms stable tris-chelate complexes with transition metals (e.g., Ni²⁺), leveraging its tridentate N,O-donor capability . This property is absent in phenylhydrazine or DNPH, which primarily act as monodentate ligands.

Natural vs. Synthetic Occurrence :

- FH and its methylated analog occur naturally in mushrooms, while phenylhydrazine and DNPH are exclusively synthetic . Hydrazine is found in tobacco smoke, linking natural and anthropogenic sources .

Mechanistic Insights and Contrasts

- Catalytic Applications : Hydrazines like DNPH and phenylhydrazine are widely used in analytical and synthetic chemistry, whereas FH’s utility lies in niche areas like metal complex synthesis .

- Reaction Kinetics : FH’s low basicity results in minimal rate dependence on pH in enzyme-mediated reactions, unlike semicarbazide, where basicity influences proton transfer steps .

- DNA Interactions: Unlike 1,2-bis(sulfonyl)hydrazines (used in cancer therapy), FH’s carcinogenicity arises from direct DNA alkylation rather than crosslinking .

Biological Activity

Formylhydrazine, an organic compound with the formula , is a derivative of hydrazine that has garnered attention due to its diverse biological activities. This article explores the biological significance of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a formyl group () attached to a hydrazine moiety (). Its structure can be represented as follows:

This unique structure contributes to its reactivity and interaction with various biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : this compound derivatives have shown effectiveness against various pathogens, including bacteria and fungi. A study highlighted the synthesis of hydrazone derivatives from this compound that displayed significant antibacterial and antifungal properties, suggesting potential applications in treating infections .

- Antitumor Activity : this compound and its derivatives have been investigated for their anticancer properties. In vitro studies demonstrated that certain hydrazone derivatives exhibited cytotoxic effects on cancer cell lines, such as MDA-MB-231 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 6.7 nM to 17 μM . This suggests that this compound could serve as a lead compound for developing new anticancer agents.

- Neuroprotective Effects : Some studies have indicated that this compound may have neuroprotective effects, potentially influencing pathways associated with neurodegenerative diseases. The modulation of oxidative stress markers in neuronal cell lines has been noted .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Reactive Oxygen Species (ROS) Modulation : this compound has been shown to influence ROS levels in cells, which is crucial for its antimicrobial and anticancer activities. By modulating oxidative stress, it can induce apoptosis in cancer cells while protecting normal cells from damage .

- Enzyme Inhibition : Certain studies suggest that this compound derivatives may inhibit specific enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase pathways . This inhibition can lead to reduced tumor growth and inflammation.

Case Studies

Several case studies highlight the potential of this compound in therapeutic applications:

- Anticancer Study : A recent investigation synthesized a series of hydrazone derivatives from this compound and evaluated their cytotoxicity against various cancer cell lines. The most potent derivative demonstrated an IC50 value of 4 μM against HepG2 liver cancer cells, indicating strong anticancer potential .

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of this compound derivatives against Candida albicans and Escherichia coli. The results showed that some derivatives had minimum inhibitory concentration (MIC) values as low as 125 μg/mL for C. albicans, suggesting their utility as antifungal agents .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing formylhydrazine derivatives in medicinal chemistry?

this compound derivatives are synthesized via cyclo-condensation reactions. For example, chloro-pyrazolines with antimalarial activity are prepared by reacting 4-chloro chalcone derivatives with this compound under controlled conditions . Another method involves using this compound as a formylating agent in water with K₂S₂O₈ as an oxidant, enabling direct N-formylation of amines to produce N-formamides . Reaction optimization includes solvent selection (e.g., ethanol/water mixtures), temperature control (reflux conditions), and stoichiometric ratios of reagents.

Q. What safety precautions are necessary when handling this compound in laboratory settings?

this compound is classified as a skin and eye irritant (Category 2/2A) and may cause organ toxicity. Key precautions include:

- Using personal protective equipment (gloves, goggles, lab coats).

- Working in a fume hood to avoid inhalation .

- Immediate decontamination with water for skin/eye exposure .

- Storage in a cool, dry environment away from incompatible substances (e.g., strong oxidizers) .

Q. How can this compound be utilized as a formylating agent in organic synthesis?

this compound enables radical-mediated formylation under oxidative conditions. For instance, in water with K₂S₂O₈, it transfers formyl groups to amines via denitrogenative pathways. Critical parameters include:

- Oxidant concentration (1–2 equiv. K₂S₂O₈).

- Solvent polarity (water enhances radical stability).

- Reaction time (2–4 hours at 80°C) .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Standard methods include:

- FTIR : To identify N–H and C=O stretches (~3300 cm⁻¹ and ~1650 cm⁻¹) .

- NMR (¹H/¹³C) : For structural elucidation of hydrazine linkages and substituents .

- Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition patterns .

- UV-Vis Spectroscopy : For electronic transitions in metal complexes (e.g., Pt⁴⁺ coordination) .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role in radical-mediated formylation reactions?

Proposed pathways involve the generation of formyl or semi-amidogen radicals via K₂S₂O₈ oxidation. These radicals react with amines to form C–N bonds, followed by denitrogenation. Computational studies (e.g., DFT) are needed to validate intermediate species and transition states .

Q. How do in vivo studies model the carcinogenic potential of this compound?

Chronic exposure studies in Swiss albino mice (0.4–1.25% this compound in drinking water) revealed dose-dependent lung tumorigenesis (94–100% incidence). Experimental design includes:

- Long-term dosing (lifespan exposure).

- Histopathological analysis of lung tissues.

- Comparative tumor incidence vs. controls . Contradictions arise in extrapolating rodent data to humans due to metabolic differences.

Q. What are the challenges in computational docking studies involving this compound-derived compounds?

Molecular docking of this compound derivatives (e.g., antimalarial chloro-pyrazolines) requires accurate ligand parameterization and receptor flexibility modeling. AutoDock Vina and Discovery Studio Visualizer are used, but challenges include:

- Accounting for tautomeric forms of hydrazine derivatives.

- Validating binding poses with experimental IC₅₀ data .

Q. How does this compound participate in coordination chemistry with transition metals?

this compound forms complexes with Pt⁴⁺ via its hydrazine and carbonyl moieties. For example, [Pt(FH·HCl)₂Cl₃(EtOH)]Cl·½EtOH is synthesized by reacting this compound with H₂PtCl₆ in ethanol. Characterization involves:

- Conductivity measurements (to confirm ionic nature).

- IR spectra (to identify Pt–N bonds) .

Q. What methodologies assess the reaction kinetics of this compound in acid-catalyzed hydrolysis?

Kinetic studies of acid-catalyzed reactions (e.g., gyromitrin → N-methylhydrazine) use:

- pH-stat techniques to monitor proton release.

- Rate constant determination under varying H⁺ concentrations . Contradictions arise in interpreting pH-dependent mechanisms due to competing pathways.

Q. What are the explosive properties of this compound derivatives, and how are they characterized?

Derivatives like 4-amino-γ-sym-triazole form explosive salts (e.g., AgNO₃ adducts). Characterization involves:

- Sensitivity testing (impact, friction).

- Thermal stability analysis (DSC/TGA) . Safety protocols mandate small-scale synthesis and remote handling.

Properties

IUPAC Name |

formohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O/c2-3-1-4/h1H,2H2,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBIXDPGRMLSTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020642 | |

| Record name | Formylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.056 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624-84-0 | |

| Record name | Hydrazinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formylhydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORMYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1D8X13QFN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.